6-Chloro-8-methoxy-2-phenylquinolin-4-amine
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Overview
Description
6-Chloro-8-methoxy-2-phenylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a chlorine atom at the 6th position, a methoxy group at the 8th position, a phenyl group at the 2nd position, and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxy-2-phenylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an appropriate aldehyde under acidic conditions. Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxy-2-phenylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-methoxy-2-phenylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxy-2-phenylquinolin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-phenylquinolin-4-ol
- 6-Ethoxy-2-methylquinolin-4-ol
- 4-Hydroxy-7-methoxy-2-phenylquinoline
- 6-Phenylquinoline
- 4-Bromo-6-methoxy-2-phenylquinoline
Uniqueness
6-Chloro-8-methoxy-2-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methoxy group at specific positions enhances its reactivity and potential biological activity compared to other quinoline derivatives.
Properties
CAS No. |
1189106-74-8 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
6-chloro-8-methoxy-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C16H13ClN2O/c1-20-15-8-11(17)7-12-13(18)9-14(19-16(12)15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,19) |
InChI Key |
ZZYBHHNJKOJOFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(C=C2N)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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